molecular formula C12H20N2O2 B2975403 N-[(2S,3R)-2-tert-butyl-6-oxopiperidin-3-yl]prop-2-enamide CAS No. 2093989-36-5

N-[(2S,3R)-2-tert-butyl-6-oxopiperidin-3-yl]prop-2-enamide

Cat. No. B2975403
CAS RN: 2093989-36-5
M. Wt: 224.304
InChI Key: HERSNSNOLHDTQT-LDYMZIIASA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(2S,3R)-2-tert-butyl-6-oxopiperidin-3-yl]prop-2-enamide, commonly known as TBOA, is a compound that has gained attention in the field of neuroscience due to its potential as a research tool. TBOA is a selective inhibitor of glutamate transporters, which are responsible for removing glutamate from the synaptic cleft.

Mechanism of Action

TBOA selectively inhibits glutamate transporters, which are responsible for removing glutamate from the synaptic cleft. This leads to an accumulation of glutamate in the synaptic cleft, resulting in increased activation of glutamate receptors. This can lead to excitotoxicity, a process in which excessive glutamate activation can cause neuronal damage and death.
Biochemical and Physiological Effects:
TBOA has been shown to increase the amplitude and duration of excitatory postsynaptic currents (EPSCs) in neurons, indicating increased glutamate release and activation of glutamate receptors. TBOA has also been shown to induce seizures in animal models, further supporting its role in excitotoxicity.

Advantages and Limitations for Lab Experiments

One advantage of using TBOA in lab experiments is its selectivity for glutamate transporters, allowing for targeted inhibition of glutamate uptake. However, TBOA can also have off-target effects on other transporters and receptors, which can complicate data interpretation. Additionally, TBOA can induce seizures in animal models, which can limit its use in certain experiments.

Future Directions

Future research using TBOA could focus on its potential therapeutic applications in neurological disorders such as epilepsy and stroke. Additionally, further studies could investigate the role of glutamate transporters in synaptic plasticity and learning and memory. Finally, the development of more selective and potent inhibitors of glutamate transporters could provide even greater insights into the role of glutamate in neuronal function and dysfunction.
In conclusion, TBOA is a compound with potential as a research tool in the field of neuroscience. Its selective inhibition of glutamate transporters allows for targeted investigation into the role of glutamate in various neurological disorders. However, its off-target effects and potential to induce seizures must be taken into consideration when designing experiments. Further research into the therapeutic potential of TBOA and the role of glutamate transporters in neuronal function could provide valuable insights into the mechanisms underlying neurological disorders.

Synthesis Methods

The synthesis of TBOA involves the reaction of tert-butyl acrylate with (2S,3R)-2-aminopiperidine-3,6-dione in the presence of a base. The resulting product is then purified through column chromatography to yield TBOA as a white solid.

Scientific Research Applications

TBOA has been used extensively in neuroscience research to study the role of glutamate transporters in synaptic transmission. By inhibiting glutamate transporters, TBOA allows for the accumulation of glutamate in the synaptic cleft, leading to increased activation of glutamate receptors. This can provide insights into the mechanisms underlying various neurological disorders such as epilepsy, stroke, and neurodegenerative diseases.

properties

IUPAC Name

N-[(2S,3R)-2-tert-butyl-6-oxopiperidin-3-yl]prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N2O2/c1-5-9(15)13-8-6-7-10(16)14-11(8)12(2,3)4/h5,8,11H,1,6-7H2,2-4H3,(H,13,15)(H,14,16)/t8-,11-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HERSNSNOLHDTQT-LDYMZIIASA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1C(CCC(=O)N1)NC(=O)C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)[C@H]1[C@@H](CCC(=O)N1)NC(=O)C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.